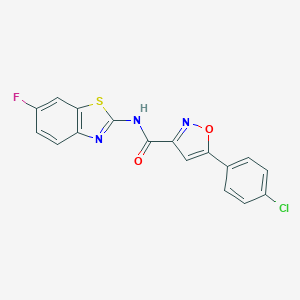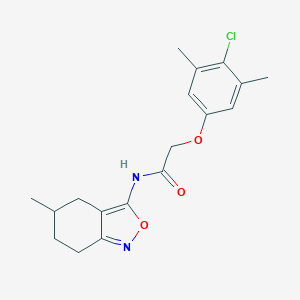![molecular formula C23H30N2O4 B253736 N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B253736.png)
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a cholinergic compound that acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed in the central nervous system and is involved in various physiological processes such as learning, memory, and attention.
Wirkmechanismus
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide acts as a selective agonist of the α7 nAChR, which is widely distributed in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. This, in turn, leads to enhanced cognitive function, improved memory, and increased attention.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and increase attention. It has also been shown to have anti-inflammatory effects and to act as an analgesic. N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is its selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological and physiological processes. However, one limitation of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide. One area of research is the development of more potent and selective α7 nAChR agonists. Another area of research is the study of the long-term effects of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide and its potential use in the treatment of neurological disorders. Additionally, the potential use of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide as an analgesic and anti-inflammatory agent warrants further investigation.
Conclusion:
In conclusion, N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a selective agonist of the α7 nAChR and has been shown to have various biochemical and physiological effects. N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has potential applications in the treatment of neurological disorders, inflammatory diseases, and as an analgesic. Future research directions include the development of more potent and selective α7 nAChR agonists and the study of the long-term effects of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide.
Synthesemethoden
The synthesis of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves several steps. The first step is the synthesis of 2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, which is achieved by reacting 2-methoxyphenol with tetrahydrofuran-2-ylmethylamine and acetic anhydride. The second step involves the reaction of the resulting compound with 4-(dimethylamino)benzyl chloride to obtain N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of inflammatory diseases and as an analgesic.
Eigenschaften
Produktname |
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide |
|---|---|
Molekularformel |
C23H30N2O4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H30N2O4/c1-24(2)19-12-10-18(11-13-19)15-25(16-20-7-6-14-28-20)23(26)17-29-22-9-5-4-8-21(22)27-3/h4-5,8-13,20H,6-7,14-17H2,1-3H3 |
InChI-Schlüssel |
ZQACLLWEECUATH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)COC3=CC=CC=C3OC |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)COC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)

![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)


![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)

![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)




![1-(4-chlorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253675.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B253678.png)